tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is a chemical compound with the molecular formula C20H38N2O2SSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with tributylstannyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .
Chemical Reactions Analysis
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the tin atom.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate involves its interaction with molecular targets through its thiazole ring and tributylstannyl group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or biological applications .
Comparison with Similar Compounds
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-(trimethylstannyl)thiazol-2-yl)carbamate: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
tert-Butyl (5-(tributylstannyl)oxazol-2-yl)carbamate: Similar structure but with an oxazole ring instead of a thiazole ring.
tert-Butyl (5-(tributylstannyl)imidazol-2-yl)carbamate: Similar structure but with an imidazole ring instead of a thiazole ring. These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQYLGCBVADFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376857 | |
Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243972-26-1 | |
Record name | tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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